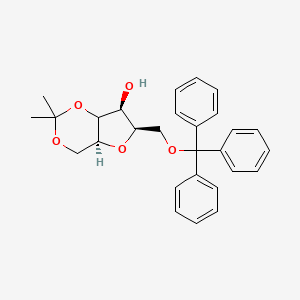

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

説明

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It is a derivative of D-glucitol, modified to include isopropylidene and trityl protective groups, which enhance its stability and reactivity in various biochemical assays.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol typically involves the protection of hydroxyl groups in D-glucitolThe reaction conditions often include the use of acidic catalysts and solvents like chloroform and ethyl acetate . The compound is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically stored at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The trityl and isopropylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acidic or basic conditions, along with specific catalysts, facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trityl-protected aldehydes, while reduction can regenerate the parent alcohol .

科学的研究の応用

Scientific Research Applications

1. Glycobiology Research

- Role as a Reagent: This compound serves as a biochemical reagent in glycobiology, crucial for studying carbohydrate structures, glycan formation, and degradation processes. It facilitates the understanding of protein-glycan interactions and the biological roles of glycans .

- Mechanism of Action: It interacts with enzymes involved in glycan biosynthesis and degradation, acting as a substrate or inhibitor to modulate the activity of glycosyltransferases and glycosidases.

2. Synthesis of Complex Carbohydrates

- It is utilized in the synthesis of complex carbohydrates and glycosides, allowing researchers to explore various carbohydrate derivatives and their functionalities .

3. Comparative Studies

- The compound has been compared with similar sugar derivatives to assess differences in stability and reactivity, enhancing the design of new glycosylation strategies.

Pharmacological Applications

1. Treatment of Lysosomal Storage Disorders

- Gaucher Disease Intervention: Research indicates that this compound acts as a pharmacological chaperone for glucocerebrosidase, enhancing enzyme activity and substrate metabolism. This application has shown promise in reducing substrate accumulation in lysosomes .

- Case Study: A study by Yu et al. (2007) demonstrated significant increases in glucocerebrosidase activity when treated with this compound compared to controls, highlighting its therapeutic potential.

2. Antiviral Activity

- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes. This opens avenues for further research into its use as an antiviral agent .

3. Cancer Therapeutics

- The compound may also play a role in targeting cancer cells through specific glycan interactions, suggesting its potential as a therapeutic agent in oncology .

| Study | Findings | Methodology | Outcome |

|---|---|---|---|

| Yu et al. (2007) | Enhanced glucocerebrosidase activity | In vitro enzyme assays | Significant increase in substrate clearance |

| Comparative Analysis | C-glycosides outperform O-glycosides | Kinetic studies | Higher stability and bioactivity observed |

作用機序

The compound exerts its effects by interacting with specific enzymes and proteins involved in glycan biosynthesis and degradation. It acts as a substrate or inhibitor in these biochemical pathways, thereby modulating the activity of glycosyltransferases and glycosidases . The protective groups enhance its stability and specificity, allowing for precise control in experimental settings.

類似化合物との比較

Similar Compounds

1,25,6-Di-O-isopropylidene-D-glucofuranose: Another protected sugar derivative used in similar research applications.

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol: A closely related compound with an additional acetyl group, used in biomedical research.

Uniqueness

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is unique due to its specific protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in glycobiology research, where precise control over glycan structures is essential .

生物活性

Chemical Identity

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, with CAS number 65758-50-1, is a carbohydrate derivative notable for its structural features and potential biological applications. Its molecular formula is , and it has a molecular weight of 446.53 g/mol .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a pharmacological chaperone in the treatment of lysosomal storage disorders, particularly Gaucher disease. This compound acts by stabilizing misfolded enzymes, thereby enhancing their activity and facilitating substrate metabolism.

The compound's mechanism involves:

- Stabilization of Enzymes : By binding to the active site of glucocerebrosidase, it helps restore the enzyme's functionality.

- Facilitation of Substrate Metabolism : Enhanced enzyme activity leads to improved metabolism of glucocerebrosides, reducing substrate accumulation in lysosomes.

Case Studies

-

Gaucher Disease Intervention

Research by Yu et al. (2007) demonstrated that derivatives like this compound serve as effective pharmacological chaperones for glucocerebrosidase. In vitro studies showed significant increases in enzyme activity and substrate clearance when treated with this compound compared to untreated controls . -

Comparative Studies on C-Glycosides

A comparative analysis highlighted that C-glycosides exhibit superior activity over O-glycosides in certain therapeutic applications. The compound under discussion was noted for its enhanced bioavailability and stability due to its unique structural configuration .

Data Table: Biological Activity Summary

| Study | Findings | Methodology | Outcome |

|---|---|---|---|

| Yu et al. (2007) | Enhanced glucocerebrosidase activity | In vitro enzyme assays | Significant increase in substrate clearance |

| Comparative Analysis | C-glycosides outperform O-glycosides | Kinetic studies | Higher stability and bioactivity observed |

Pharmacological Applications

The applications of this compound extend beyond Gaucher disease:

- Potential Antiviral Activity : Preliminary studies suggest that similar carbohydrate derivatives may have antiviral properties due to their ability to interfere with viral replication processes.

- Therapeutic Agent in Cancer Treatment : Research into carbohydrate-based drugs indicates potential roles in targeting cancer cells by exploiting specific glycan interactions.

特性

IUPAC Name |

(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJKCDWHERTVGS-VHNWMKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676217 | |

| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65758-50-1 | |

| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the conformations of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives?

A1: Understanding the conformations of this compound and its derivatives is crucial because the three-dimensional shape of a molecule dictates how it interacts with other molecules. [] For example, in the context of drug discovery, knowing the preferred conformations of a molecule can help predict its binding affinity to target proteins and guide the design of more potent and selective drug candidates.

Q2: What kind of spectroscopic data might be used to characterize this compound and its derivatives?

A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the structure of organic molecules. [] NMR can provide information about the connectivity and spatial arrangement of atoms within the molecule, while IR spectroscopy can identify functional groups present based on their characteristic vibrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。